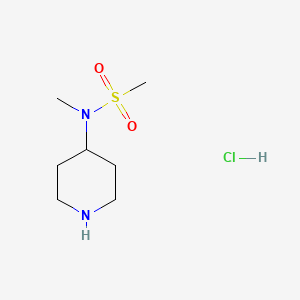

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Description

BenchChem offers high-quality N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMHLEZFOVZSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride basic properties

An In-depth Technical Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, analytical characterization, and potential applications of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The piperidine scaffold is a cornerstone in modern medicinal chemistry, and this particular derivative, featuring a methanesulfonamide group, offers a unique combination of physicochemical properties that make it a valuable building block in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the described methodologies.

Introduction and Chemical Identity

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a synthetic organic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. The presence of a secondary amine within the piperidine ring, a methyl group on the sulfonamide nitrogen, and its formulation as a hydrochloride salt all contribute to its utility in drug design. The sulfonamide moiety can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a parent molecule, while the piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[1]

The compound is also categorized as a protein degrader building block, suggesting its potential use in the burgeoning field of targeted protein degradation (TPD), for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Nomenclature and Identifiers

-

Systematic Name: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or an intermediate are critical for its development. While experimentally determined data for this specific salt are not widely published, we can compile a table of computed properties and data from the free base to guide initial experimental design.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source | Rationale and Implications |

| Molecular Formula | C₇H₁₇ClN₂O₂S | C₇H₁₆N₂O₂S | [2][5][6] | The hydrochloride salt is expected to have higher aqueous solubility and crystallinity, which is advantageous for purification and formulation. |

| Molecular Weight | 228.74 g/mol | 192.28 g/mol | [2][7] | Accurate mass is crucial for high-resolution mass spectrometry (HRMS) for identity confirmation. |

| Boiling Point | Not available | 299.5 ± 50.0 °C at 760 mmHg | [6] | The high boiling point of the free base suggests low volatility under standard conditions. The salt form will decompose before boiling. |

| XLogP3-AA | Not available | -0.4 | [7] | A negative XLogP3 value for the free base indicates a high degree of hydrophilicity. This is favorable for aqueous solubility but may present challenges for membrane permeability. |

| Hydrogen Bond Donors | 2 | 2 | [7] | The two N-H groups (one on the sulfonamide and one on the piperidine ring) can act as hydrogen bond donors, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | 4 | [7] | The oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets and solubility in polar solvents. |

| Topological Polar Surface Area (TPSA) | Not available | 66.6 Ų | [7] | A TPSA of 66.6 Ų for the free base suggests good potential for oral bioavailability (often, TPSA < 140 Ų is desired). |

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific synthesis for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is not detailed in publicly available literature, a logical and efficient pathway can be proposed based on common organic chemistry transformations and analogous syntheses.[8][9] The following represents a field-proven approach starting from commercially available N-Boc-4-piperidone.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

-

Reductive Amination: Introduction of the methylamino group.

-

Sulfonylation: Formation of the methanesulfonamide.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Reductive Amination to form tert-butyl 4-(methylamino)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 10 mL/g), add methylamine (2.0 M solution in THF, 1.5 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Sulfonylation to form tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate

-

Dissolve the crude intermediate from Step 1 (1.0 eq) in DCM (10 mL/g).

-

Add triethylamine (Et₃N, 2.5 eq) to the solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: Dropwise addition is crucial to control the exothermic reaction.

-

Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours. Causality: A strong acid is required to cleave the acid-labile Boc protecting group. HCl in dioxane is convenient as the product often precipitates as the hydrochloride salt.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether or n-pentane to induce precipitation and wash the solid.

-

Filter the solid and dry under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.

Quality Control Workflow

A standard quality control workflow should be implemented to ensure the reliability of each synthesized batch.

Caption: A typical quality control workflow for batch release.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Since the methanesulfonamide moiety lacks a strong UV chromophore, detection can be challenging. A method using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Based on a validated method for a similar compound, the following starting conditions can be employed.[10]

-

Column: C18 reverse-phase column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: An isocratic mixture of water and acetonitrile. Given the compound's polarity, an ion-pairing agent like heptafluorobutyric acid (HFBA) at 0.1% may be necessary to achieve adequate retention.[10]

-

Flow Rate: 1.0 mL/min.

-

Detector: CAD or ELSD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation. Expected signals in ¹H NMR would include:

-

A singlet for the methyl group on the sulfonamide.

-

Multiplets for the piperidine ring protons.

-

A broad singlet for the N-H proton of the piperidine hydrochloride.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, providing definitive confirmation of the elemental composition.

Biological Activity and Applications

While specific biological data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is scarce, its structural motifs are present in a variety of biologically active compounds.

HMG-CoA Reductase Inhibition

A series of compounds containing an N-methyl-N-methanesulfonylaminopyrimidinyl group have been identified as potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[11] One compound from this series demonstrated inhibitory activity approximately four times more potent than lovastatin in vitro.[11] This suggests that the N-methyl-methanesulfonamide moiety can be a valuable component in the design of enzyme inhibitors.

CNS Receptor Modulation

The piperidine ring is a well-known scaffold in drugs targeting the central nervous system, including ligands for dopamine and serotonin receptors.[1] This compound serves as a key intermediate for the synthesis of such modulators.

Protein Degradation

As listed by some suppliers, this compound is a building block for protein degraders.[2] The piperidine nitrogen can be used as an attachment point for a linker connected to an E3 ligase-binding element, a crucial component of PROTACs.

Safety and Handling

Based on GHS classifications for similar compounds, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be handled with care.[6][7]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Room temperature storage is generally acceptable.[1][2]

Conclusion

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a valuable and versatile building block for medicinal chemistry and drug development. Its favorable physicochemical properties, combined with the presence of key pharmacophoric features, make it an attractive starting point for the synthesis of novel therapeutics, particularly in the areas of CNS disorders, metabolic diseases, and targeted protein degradation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their discovery programs.

References

- Vertex AI Search. (n.d.). Analytical Methods. Retrieved January 19, 2026.

-

PubChem. (n.d.). N-(piperidin-4-ylmethyl)methanesulfonamide. Retrieved January 19, 2026, from [Link]

-

Lead Sciences. (n.d.). N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 19, 2026, from [Link]

-

Takano, T., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Synthonix. (n.d.). N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

- 1. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. Synthonix, Inc > 1148003-96-6 | N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride [synthonix.com]

- 5. echemi.com [echemi.com]

- 6. CAS 70724-74-2 | N-methyl-N-(piperidin-4-YL)methanesulfonamide - Synblock [synblock.com]

- 7. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride CAS number lookup

An In-Depth Technical Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. We will delve into its chemical identity, synthesis, analytical characterization, and its potential role as a pivotal scaffold in modern drug discovery, drawing insights from established principles and analogous structures.

Section 1: Core Chemical Identity and Physicochemical Properties

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a synthetic organic compound featuring a central piperidine ring, a common motif in pharmacologically active molecules. Its structure combines the basicity of the piperidine nitrogen with the hydrogen-bond accepting capability of the sulfonamide group, making it a versatile building block in medicinal chemistry.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 1148003-96-6[1][2]

The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for both chemical reactions and potential biological assays.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1148003-96-6 | [1][2] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [2][3] |

| Molecular Weight | 228.74 g/mol | [2][3] |

| Synonyms | N-Methyl-N-(4-piperidinyl)methanesulfonamide HCl | N/A |

| Canonical SMILES | CNS(=O)(=O)N1CCC(CC1)C.Cl | Inferred |

| Form | Solid (Typical) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Section 2: Synthesis and Analytical Characterization

The synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is not extensively detailed in publicly available literature, suggesting its primary role as a building block or intermediate. However, a logical and efficient synthetic route can be proposed based on fundamental organic chemistry principles.

Proposed Retrosynthetic Pathway

A plausible synthesis involves a multi-step process starting from a commercially available piperidine derivative. The key steps would include the protection of the piperidine nitrogen, introduction of the methylamino group, sulfonylation, and final deprotection/salt formation. This approach ensures regioselectivity and high yields.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Conceptual Synthesis Protocol

-

N-Methylation of the Primary Amine: To a solution of 4-Amino-1-Boc-piperidine in a suitable solvent (e.g., dichloromethane), add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride. The reaction proceeds via reductive amination to selectively form the N-methylated intermediate, 1-Boc-4-(methylamino)piperidine. The use of the Boc protecting group is critical to prevent undesired reactions at the piperidine ring nitrogen.

-

Sulfonamide Formation: The intermediate from the previous step is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). This reaction forms the N-methylmethanesulfonamide moiety. The base is essential to neutralize the hydrochloric acid generated during the reaction.

-

Deprotection and Hydrochloride Salt Formation: The Boc-protected sulfonamide is treated with a strong acid, typically hydrochloric acid in an anhydrous solvent like 1,4-dioxane or diethyl ether. This cleaves the Boc protecting group, yielding the free secondary amine on the piperidine ring and concurrently forming the hydrochloride salt.

-

Purification: The final product can be purified by recrystallization or chromatography to achieve high purity suitable for research and development purposes.

Analytical Characterization Protocol

Due to the compound's lack of a strong UV chromophore, standard HPLC-UV methods may be insufficient. More universal detection methods are required for accurate quantification.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Chromatographic Method: An isocratic reversed-phase HPLC method is often suitable. For compounds lacking a UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are superior choices. A method analogous to one developed for 4-methanesulfonyl-piperidine could be adapted, using an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention on a C18 column[4].

-

Mass Spectrometry (MS) Confirmation: For structural confirmation and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique. The sample would be analyzed using electrospray ionization (ESI) in positive ion mode, expecting to observe the parent ion corresponding to the free base. Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed, potentially after derivatization to increase volatility[5].

Section 3: Pharmacological Potential and Postulated Mechanisms of Action

While N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride itself is not documented as a specific therapeutic agent, its structural motifs are prevalent in numerous bioactive molecules. Its value lies in its role as a versatile scaffold for building more complex drug candidates.

The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in the design of agents targeting the Central Nervous System (CNS). Its saturated, flexible, and basic nature allows it to interact favorably with various receptors and transporters. For instance, derivatives of N-(1-methylpiperidin-4-yl) have been developed as potent 5-HT₂ₐ receptor inverse agonists with potential antipsychotic applications[6]. The piperidine core in such molecules often serves to orient key pharmacophoric elements for optimal receptor binding.

The Sulfonamide Group in Medicinal Chemistry

The sulfonamide functional group is a bioisostere of a carboxylic acid and can act as a hydrogen bond acceptor. It is metabolically stable and can improve the pharmacokinetic properties of a drug candidate. In some contexts, sulfonamide-containing compounds have demonstrated anti-inflammatory activity.

Postulated Mechanism of Action for Derivatives

Given the prevalence of related structures in anti-inflammatory drug discovery, it is plausible that more complex molecules built from this scaffold could modulate key inflammatory pathways. For example, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages[7]. Their mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation[7].

Caption: Hypothetical inhibition of the NF-κB pathway by a derivative.

Section 4: Applications in Drug Development

The primary application of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is as an intermediate or building block in the synthesis of new chemical entities.

-

Scaffold for Library Synthesis: Its structure presents two key points for diversification: the piperidine nitrogen and potentially the sulfonamide nitrogen (via further substitution). This makes it an ideal starting point for creating focused libraries of compounds for screening against various biological targets.

-

Role of the Methyl Group: The N-methyl group is not merely a placeholder. Introducing a methyl group is a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties[8]. It can block metabolic degradation at the nitrogen, potentially increasing the compound's half-life, or provide steric bulk that fine-tunes binding to a target protein[8].

-

Intermediate for CNS and Anti-Inflammatory Agents: Based on the literature, this scaffold is particularly well-suited for developing novel CNS agents (e.g., targeting serotonin or dopamine receptors) and anti-inflammatory drugs[6][7][9].

References

- N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. BLDpharm.

- N-methyl-N-(piperidin-4-YL)methanesulfonamide. Synblock.

- N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Synthonix.

- N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl. CymitQuimica.

- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- N-(Piperidin-4-yl)methanesulfonamide hydrochloride. MySkinRecipes.

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.

- [Applic

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

- Discovery of Novel 2-(piperidin-4-yl)

Sources

- 1. 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > 1148003-96-6 | N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride [synthonix.com]

- 3. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. employees.csbsju.edu [employees.csbsju.edu]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride

Executive Summary: This technical guide provides a comprehensive overview of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key molecular scaffold and intermediate in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, proposes a robust synthetic pathway, and outlines detailed analytical methodologies for its characterization and quality control. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights, emphasizing the rationale behind experimental choices. It explores the compound's structural significance and its potential applications in the development of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Significance of the Piperidine-Sulfonamide Scaffold

In the landscape of drug discovery, certain molecular motifs consistently emerge as privileged structures due to their favorable pharmacological and pharmacokinetic properties. The piperidine ring is a ubiquitous scaffold found in numerous approved drugs, valued for its ability to confer aqueous solubility and introduce a three-dimensional vector to interact with biological targets. When combined with a sulfonamide linker—a group known for its hydrogen bonding capabilities and metabolic stability—the resulting framework becomes a versatile platform for constructing novel therapeutic agents.

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride stands as a prime example of such a valuable building block. It is utilized as a key intermediate in the synthesis of pharmaceuticals, especially in the development of central nervous system (CNS) agents and receptor modulators.[1] The structure is particularly relevant for crafting ligands for serotonin and dopamine receptors, where the piperidine core can effectively mimic the endogenous neurotransmitter structures.[1] This guide aims to provide an authoritative, in-depth technical resource on this compound, covering its molecular architecture, synthesis, and critical analytical validation techniques.

Physicochemical Properties and Molecular Structure

The molecular identity of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is defined by its unique combination of an aliphatic heterocyclic ring, a secondary sulfonamide group, and its salt form, which enhances stability and solubility.

Molecular Structure

The structure consists of a central piperidine ring substituted at the 4-position with a methanesulfonamide group, which is further N-methylated. The piperidine nitrogen is protonated to form the hydrochloride salt.

Caption: Molecular Structure of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 1148003-96-6 | [2] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [2] |

| Molecular Weight | 228.74 g/mol | [2] |

| Free Base CAS | 70724-74-2 | [3][4] |

| Free Base Formula | C₇H₁₆N₂O₂S | [3] |

| Free Base Mol. Weight | 192.28 g/mol | [3][5] |

Synthesis and Purification Strategy

A robust and scalable synthesis is critical for the reliable production of intermediates in drug development. The proposed pathway leverages a protecting group strategy to ensure regioselectivity and high yields, starting from a commercially available precursor.

Rationale for the Synthetic Pathway

The chosen synthetic route begins with N-Boc-4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of this strategy. This is because the secondary amine of the piperidine ring is more nucleophilic than the sulfonamide nitrogen. Without protection, competing side reactions during the sulfonylation step would lead to a complex mixture of products and significantly lower yields. The Boc group is stable under the basic conditions required for sulfonylation and can be cleanly removed under acidic conditions in the final step to yield the desired hydrochloride salt directly. This approach is analogous to established methods for synthesizing substituted piperidines.[6][7]

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis pathway from N-Boc-4-piperidone.

Detailed Experimental Protocol

Step 1: Reductive Amination of N-Boc-4-piperidone

-

Dissolve N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM).

-

Add methylamine (2.0 M solution in THF, 1.2 eq) and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Sulfonylation

-

Dissolve the intermediate from Step 1 (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine (TEA, 2.0 eq) to the solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the protected sulfonamide intermediate.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the purified intermediate from Step 2 in a minimal amount of methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by LC-MS. Upon completion, a precipitate typically forms.

-

Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash with additional ether.

-

Dry the solid product under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a white or off-white solid.

Analytical Characterization and Quality Control

A multi-technique analytical approach is essential to confirm the identity, purity, and quality of the final compound. The lack of a strong UV-Vis chromophore in the molecule necessitates the use of universal detectors or mass spectrometry.

Chromatographic Analysis: HPLC-MS

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing purity. However, due to the absence of a significant UV chromophore, detection with a standard UV detector is impractical. Therefore, coupling HPLC with a mass spectrometer (MS) or a charged aerosol detector (CAD) is required.[8] LC-MS provides the dual benefit of confirming the molecular weight of the analyte while quantifying its purity and any related impurities.

Analytical Workflow

Sources

- 1. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]

- 2. 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. CAS 70724-74-2 | N-methyl-N-(piperidin-4-YL)methanesulfonamide - Synblock [synblock.com]

- 4. N-Methyl-N-(piperidin-4-yl)methanesulfonamide - 楚肽生物科技 [apeptides.com]

- 5. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: A Structural and Methodological Analysis

Abstract: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a chemical entity featuring a piperidine ring and a sulfonamide functional group. While this compound is available commercially, a thorough review of publicly accessible scientific literature and pharmacological databases reveals a notable absence of definitive studies on its specific mechanism of action. This guide, therefore, deviates from a descriptive summary and instead provides a proactive, methodological framework for researchers and drug development professionals. By analyzing the compound's structural motifs, we will postulate potential biological targets and outline a comprehensive, multi-tiered experimental strategy to systematically investigate, characterize, and validate its pharmacological properties. This document serves as a roadmap for initiating a research program aimed at uncovering the core mechanism of this compound.

Introduction and Structural Analysis

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a small molecule whose structure suggests potential interactions with biological systems, particularly within the central nervous system (CNS). The core structure consists of two key pharmacophores:

-

Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting CNS receptors. Its presence suggests potential interactions with G-protein coupled receptors (GPCRs), ion channels, or transporters. A related compound, N-(Piperidin-4-yl)methanesulfonamide hydrochloride, has been described as a key intermediate in the synthesis of CNS agents, including ligands for serotonin and dopamine receptors[1]. This provides a logical starting point for investigation.

-

N-methyl Methanesulfonamide Group: The sulfonamide group is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, contributing to target binding affinity. It is a common feature in a wide array of therapeutics, including carbonic anhydrase inhibitors, diuretics, and anticonvulsants. The N-methylation may influence potency, selectivity, and pharmacokinetic properties compared to its secondary amine analog.

Given the lack of direct evidence, this guide will proceed by proposing testable hypotheses based on these structural features. The following sections outline the experimental workflows required to move from hypothesis to validated mechanism.

Postulated Mechanisms and Tier 1 Investigation: Target Identification

Based on its structure, the compound could plausibly act as a modulator of several target classes. The primary directive is to identify its principal biological target(s). A broad-based screening approach is the most efficient initial step.

Hypothesis 1: The compound is a ligand for monoamine GPCRs.

The piperidine moiety is prevalent in ligands for serotonergic (5-HT), dopaminergic (D), and adrenergic (α, β) receptors.

Hypothesis 2: The compound interacts with ion channels.

Piperidine-containing compounds are known to modulate various ion channels, including sodium, potassium, and calcium channels.

Hypothesis 3: The compound inhibits key CNS enzymes.

The sulfonamide group is a classic pharmacophore for enzyme inhibition (e.g., carbonic anhydrase).

Experimental Protocol: Broad-Based Radioligand Binding and Enzyme Inhibition Screening

A commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) is the most efficient method for initial target identification.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in a suitable solvent (e.g., DMSO or water).

-

Assay Execution: Submit the compound for screening against a panel of at least 40-50 common CNS targets, including GPCRs, ion channels, and enzymes. The standard screening concentration is typically 10 µM.

-

Data Analysis: The primary output will be the percent inhibition or stimulation for each target. A common threshold for a "hit" is >50% inhibition at 10 µM.

Self-Validation and Interpretation:

-

A "clean" result with no significant hits suggests the compound may have a novel target not included in the panel, or it may act via a non-ligand-based mechanism.

-

Multiple hits require follow-up with dose-response curves to determine potency (Ki or IC50) and selectivity. A selective compound will show high potency at one target with significantly lower potency (>100-fold) at others.

The workflow for this initial screening phase is visualized below.

Caption: Tier 2 workflow for validating a target hit.

Data Summary and Interpretation

All quantitative data should be systematically tabulated to build a comprehensive profile of the compound.

| Parameter | Assay Type | Result (Hypothetical) | Interpretation |

| Binding Affinity (Ki) | Radioligand Competition | 75 nM | Moderate to high affinity for the 5-HT2A receptor. |

| Functional Potency (IC50) | Calcium Flux (Antagonist Mode) | 150 nM | Functional antagonism consistent with binding affinity. |

| Mode of Action | Functional Assay | Competitive Antagonist | The compound likely binds to the same site as the endogenous ligand. |

| Selectivity | Broad Panel Screen | >100-fold vs. other targets | Highly selective for the 5-HT2A receptor. |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a compound with no established pharmacology in the public domain. The proposed workflow, beginning with broad-based screening and progressing to detailed functional characterization, represents a robust and scientifically rigorous pathway to defining its biological activity.

Should the hypothetical results hold (i.e., a selective 5-HT2A antagonist), future research would focus on:

-

In vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile.

-

In vivo Pharmacodynamics: Assessing target engagement and efficacy in relevant animal models (e.g., models of psychosis or sleep disorders for a 5-HT2A antagonist).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This framework provides the necessary scientific and logical foundation for any research team to confidently begin the process of drug discovery and development with this compound.

References

Note: As no direct publications on the mechanism of action for the specific topic compound were found, this reference list includes sources for related compounds and methodologies mentioned in the guide.

-

MySkinRecipes. N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Source: MySkinRecipes Commercial Listing. URL: [Link] [1]2. PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. Source: National Center for Biotechnology Information. URL: [Link] [2]3. Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Source: Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. URL: [Link] [3]4. Takano, Y., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine... a Novel Series of HMG-CoA Reductase Inhibitors. Source: Bioorganic & Medicinal Chemistry, 5(2), 437-44. URL: [Link]

Sources

- 1. N-(Piperidin-4-yl)methanesulfonamide hydrochloride [myskinrecipes.com]

- 2. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profiling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its biopharmaceutical behavior. For N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, understanding its solubility is paramount for formulation design, predicting oral bioavailability, and ensuring consistent performance of the final drug product. The presence of a piperidine ring and a methanesulfonamide group suggests a molecule with specific polarity and hydrogen bonding characteristics that will dictate its interaction with various solvent systems. As a hydrochloride salt, enhanced aqueous solubility is anticipated compared to its free base form.

This guide will elucidate the methodologies for determining both kinetic and thermodynamic solubility, providing a robust protocol for generating a comprehensive solubility profile.

Physicochemical Properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

A foundational understanding of the molecule's properties is essential for designing relevant solubility studies.

| Property | Value | Source |

| CAS Number | 1148003-96-6 | [1][2] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [1] |

| Molecular Weight | 228.74 g/mol | [1][3] |

| Purity | Typically ≥97% | [1] |

The structure contains a basic piperidine nitrogen, which is protonated in the hydrochloride salt form, and a sulfonamide group, both of which can participate in hydrogen bonding. The overall polarity and crystal lattice energy of the solid form will be the primary determinants of its solubility.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both early-stage kinetic screening and later-stage equilibrium measurements.

Kinetic Solubility Determination

Kinetic solubility provides a rapid assessment of how quickly a compound dissolves and precipitates in an aqueous buffer, often from a DMSO stock solution. This high-throughput method is invaluable for early discovery phases to rank compounds and identify potential solubility liabilities.[4]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should ideally be kept below 2%.

-

Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with the same DMSO concentration).

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the "gold standard" for solubility measurement, crucial for regulatory submissions and formulation development.[5] This method involves suspending an excess of the solid compound in the solvent of interest until equilibrium is reached.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Suspension Preparation: Add an excess amount of solid N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400). The presence of solid material should be visually confirmed.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. It is crucial to ensure that equilibrium has been reached; this can be confirmed by taking measurements at multiple time points (e.g., 24, 36, and 48 hours) and observing no significant change in concentration.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Expected Solubility Behavior and Influencing Factors

For N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, several factors will influence its solubility:

-

pH: As a hydrochloride salt of a basic compound, the solubility is expected to be pH-dependent. At low pH (e.g., in simulated gastric fluid), the piperidine nitrogen will be fully protonated, leading to higher aqueous solubility. As the pH increases towards and above the pKa of the piperidine moiety, the free base form will predominate, which is likely to be less soluble.

-

Co-solvents: In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. The solubility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be evaluated in binary solvent systems (e.g., water-ethanol, water-propylene glycol) to inform liquid formulation development.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[6] This should be confirmed experimentally, for instance, at both room temperature (25°C) and physiological temperature (37°C).

Data Presentation and Interpretation

All solubility data should be meticulously documented and presented in a clear, tabular format.

Table 1: Illustrative Thermodynamic Solubility Data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride at 25°C

| Solvent System | pH | Approximate Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | > 50 |

| Acetate Buffer | 4.5 | 25 - 50 |

| Phosphate Buffer | 6.8 | 5 - 10 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 |

| Deionized Water | ~7.0 | 1 - 5 |

| Ethanol | N/A | 10 - 20 |

| Propylene Glycol | N/A | > 50 |

Note: The data in this table is illustrative and should be determined experimentally.

Conclusion

A thorough understanding of the solubility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a cornerstone of its successful development. The protocols outlined in this guide provide a robust framework for generating high-quality kinetic and thermodynamic solubility data. This information is critical for guiding formulation strategies, supporting biopharmaceutical classification, and ultimately, ensuring the development of a safe and efficacious medicinal product.

References

- An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Benchchem.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

- N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Echemi.

- N-(piperidin-4-ylmethyl)methanesulfonamide. PubChem.

- N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Lead Sciences.

- N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. LabSolu.

- N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. ChemicalBook.

- 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. BLDpharm.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- N-methyl-piperidine. Sigma-Aldrich.

- N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl. CymitQuimica.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

- Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed.

- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- 1206969-86-9|N-MEthyl-n-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide. BLDpharm.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl [cymitquimica.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a compound of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of NMR and mass spectrometry, along with data from analogous structures, to present a detailed theoretical framework for its characterization.

Molecular Structure and its Influence on Spectral Features

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectral fingerprint. The core structure consists of a piperidine ring N-substituted with a methyl group and bearing a methanesulfonamide moiety at the 4-position. The hydrochloride salt form will influence the protonation state and, consequently, the chemical shifts observed in NMR spectroscopy.

Key Structural Features:

-

Piperidine Ring: A saturated six-membered heterocycle, expected to adopt a chair conformation. The protons on this ring will exhibit characteristic axial and equatorial signals.

-

N-Methyl Group (Piperidine): A methyl group directly attached to the piperidine nitrogen.

-

Methanesulfonamide Group: Comprising a methyl group attached to a sulfonyl group, which is in turn bonded to the nitrogen of the former 4-aminopiperidine.

-

Hydrochloride Salt: The presence of HCl will lead to protonation of the most basic nitrogen atom, which is the piperidine nitrogen.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts (δ) for the proton and carbon nuclei of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in a typical deuterated solvent such as DMSO-d₆. These predictions are based on the analysis of similar structures and established NMR chemical shift increments.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| Piperidine-H (axial, C2/C6) | ~3.4 - 3.6 | d | 2H | ~12-14 | Deshielded due to adjacent protonated nitrogen. |

| Piperidine-H (equatorial, C2/C6) | ~3.0 - 3.2 | d | 2H | ~12-14 | |

| Piperidine-H (C4) | ~3.8 - 4.0 | m | 1H | Deshielded by the sulfonamide group. | |

| Piperidine-H (axial, C3/C5) | ~1.8 - 2.0 | m | 2H | ||

| Piperidine-H (equatorial, C3/C5) | ~2.1 - 2.3 | m | 2H | ||

| N-CH₃ (Piperidine) | ~2.8 - 3.0 | s | 3H | Singlet, deshielded by the adjacent positive charge. | |

| SO₂-CH₃ | ~2.9 - 3.1 | s | 3H | Singlet. | |

| NH (Piperidine, as NH₂⁺) | ~9.0 - 10.0 | br s | 1H | Broad singlet due to proton exchange. | |

| NH (Sulfonamide) | ~7.5 - 8.5 | d | 1H | Expected to show coupling to the C4 proton. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Piperidine-C2/C6 | ~50 - 55 | Affected by the protonated nitrogen. |

| Piperidine-C3/C5 | ~28 - 33 | |

| Piperidine-C4 | ~55 - 60 | Directly attached to the sulfonamide nitrogen. |

| N-CH₃ (Piperidine) | ~42 - 47 | |

| SO₂-CH₃ | ~38 - 43 |

Interpretation of Predicted NMR Spectra

A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

¹H NMR Spectrum Analysis:

The downfield region will be characterized by the broad singlet of the protonated piperidine nitrogen and the doublet of the sulfonamide proton. The piperidine ring protons will exhibit complex splitting patterns. The protons on C2 and C6, adjacent to the protonated nitrogen, are expected to be the most deshielded of the ring protons and will appear as distinct axial and equatorial signals, likely as doublets. The proton at C4, attached to the carbon bearing the sulfonamide group, will also be shifted downfield and will likely appear as a multiplet. The remaining piperidine protons on C3 and C5 will resonate in the more upfield aliphatic region. The two methyl groups, one on the piperidine nitrogen and one on the sulfonyl group, are expected to appear as sharp singlets.

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the piperidine ring and the two methyl groups. The carbons of the piperidine ring (C2, C6, and C4) directly attached to nitrogen atoms will be the most deshielded. The N-methyl carbon and the sulfonyl methyl carbon will appear at characteristic chemical shifts.

Mass Spectrometry: Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred method for the mass spectrometric analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 193.1, corresponding to the free base form.

Table 3: Predicted ESI-MS Fragmentation

| m/z (Predicted) | Proposed Fragment | Notes |

| 193.1 | [M+H]⁺ | Protonated molecule (free base). |

| 114.1 | [M+H - SO₂CH₃]⁺ | Loss of the methanesulfonyl group. |

| 97.1 | [Piperidine ring fragment]⁺ | Cleavage of the piperidine ring. |

| 79.0 | [SO₂CH₃]⁺ | Methanesulfonyl cation. |

Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to initiate from the protonated piperidine nitrogen. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond[1]. For piperidine derivatives, ring opening and fragmentation are also characteristic[2].

Sources

An In-Depth Technical Guide to the Safe Handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is based on the known hazards of structurally related piperidine and sulfonamide derivatives, providing a robust framework for risk mitigation in the absence of a complete, formally published Safety Data Sheet (SDS) for this specific compound.

Compound Profile and Hazard Identification

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a chemical intermediate likely utilized in the synthesis of more complex molecules in drug discovery and development. Its structure, featuring a piperidine ring and a methanesulfonamide group, suggests a specific hazard profile that must be respected to ensure personnel safety.

1.1. Inferred Hazard Classification

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Tract Irritation: May cause respiratory irritation.[1]

Based on these classifications, the compound should be handled with the appropriate precautions to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

1.2. Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below summarizes available information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇ClN₂O₂S | |

| Molecular Weight | 228.74 g/mol | |

| CAS Number | 1148003-96-6 | |

| Appearance | Assumed to be a solid at room temperature. | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents. | General Knowledge |

| Storage Temperature | Room temperature, in a dry, well-ventilated area. |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount when handling N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls

The primary engineering control for handling this and similarly hazardous compounds is a properly functioning chemical fume hood. All weighing, transferring, and dissolution of the solid compound should be performed within the fume hood to minimize the risk of inhalation.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, especially if contamination is suspected.

-

Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

3.1. Handling Procedures

-

Preparation: Before handling the compound, ensure that the work area within the chemical fume hood is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

-

Weighing and Transfer: Use a dedicated spatula and weighing vessel. Handle the solid material gently to avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill response procedures outlined in Section 5.

-

Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, the vessel should be cooled in an ice bath.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.

3.2. Storage Requirements

-

Container: Store the compound in its original, tightly sealed container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data for this compound is not available, these general classes of chemicals should be considered reactive with piperidine derivatives.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride from receipt to disposal.

Caption: Logical workflow for the safe handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

5.1. Spills

-

Small Spills: For small spills of the solid material within a fume hood, carefully sweep up the material with a dustpan and brush and place it in a sealed container for disposal. The area should then be decontaminated with an appropriate solvent and wiped clean.

-

Large Spills: In the event of a large spill, evacuate the immediate area and prevent entry. If the spill is outside of a fume hood, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

5.2. First Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, including contaminated consumables and excess material, should be considered hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers.

-

Disposal: Dispose of chemical waste through a licensed and reputable hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding the inferred risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. The principles of causality in experimental choices are clear: the structural alerts within the molecule dictate the need for stringent containment and personal protection to prevent adverse health effects. This self-validating system of protocols ensures that each step, from receipt to disposal, is conducted with the highest regard for safety.

References

-

PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

Lead Sciences. N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. [Link]

Sources

The Strategic Utility of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for CNS-Targeted Therapeutics

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, embedded in the architecture of numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in crucial interactions with biological targets make it a "privileged scaffold." Within this class of compounds, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride has emerged as a particularly valuable synthetic building block. Its strategic combination of a methylated piperidine for modulating basicity and receptor engagement, and a sulfonamide group for hydrogen bonding and metabolic stability, offers a compelling platform for the design of novel therapeutics, especially those targeting the central nervous system (CNS).

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. It is intended to serve as a practical resource for researchers engaged in the design and development of next-generation pharmaceuticals, offering insights into the causality behind experimental choices and providing robust, validated protocols.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key attributes of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇ClN₂O₂S | |

| Molecular Weight | 228.74 g/mol | |

| CAS Number | 1148003-96-6 | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

The hydrochloride salt form enhances the aqueous solubility of the molecule, which is a desirable property for a synthetic intermediate and can be beneficial for the pharmacokinetic profile of the final drug substance. The N-methyl group on the piperidine ring increases the basicity of the nitrogen atom compared to a secondary amine, which can influence its interaction with acidic residues in a protein binding pocket. The methanesulfonamide moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to target affinity.

Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: A Step-by-Step Protocol

The synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride can be approached through a multi-step sequence, typically starting from commercially available piperidine derivatives. The following protocol is a representative and robust method.

Overall Synthetic Scheme

Caption: Synthetic workflow for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl methyl(piperidin-4-yl)carbamate

-

To a solution of N-Boc-4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature is maintained below 30°C.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl methyl(piperidin-4-yl)carbamate, which can often be used in the next step without further purification.

Causality: Reductive amination is a reliable method for the N-methylation of primary amines. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in the presence of other functional groups.

Step 2: Synthesis of tert-butyl methyl(N-(methylsulfonyl)piperidin-4-yl)carbamate

-

Dissolve tert-butyl methyl(piperidin-4-yl)carbamate (1 equivalent) in DCM and cool the solution to 0°C.

-

Add triethylamine (1.5 equivalents) as a base.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford pure tert-butyl methyl(N-(methylsulfonyl)piperidin-4-yl)carbamate.

Causality: The sulfonylation of the secondary amine is a standard transformation. Triethylamine is used to neutralize the hydrochloric acid generated during the reaction. Performing the reaction at low temperature helps to control the exothermicity of the reaction.

Step 3: Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

-

Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 5-10 equivalents) at room temperature.

-

Stir the mixture for 2-4 hours. The product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether or the reaction solvent.

-

Dry the solid under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a stable salt.

Causality: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The use of HCl in dioxane is a common and effective method for this deprotection, and it directly affords the desired hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized building block. The following techniques are routinely employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, the methanesulfonyl group, and the piperidine ring protons. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| LC-MS | A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺. |

| HPLC | A high-purity peak when analyzed using a suitable method, typically with UV detection. |

A supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which can serve as a reference.[1]

Application in Drug Discovery: A Gateway to Novel CNS Therapeutics

The N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold is particularly relevant in the development of drugs targeting the central nervous system.[2] The structural features of this building block make it an excellent starting point for the synthesis of ligands for various G-protein coupled receptors (GPCRs), ion channels, and transporters.

Case Study: The 5-HT₂A Receptor and Antipsychotic Drug Design

A prominent application of piperidine-containing compounds is in the development of antipsychotic agents. Many atypical antipsychotics exhibit antagonist or inverse agonist activity at the serotonin 2A (5-HT₂A) receptor. The overstimulation of this receptor is implicated in the positive symptoms of schizophrenia and psychosis in other neurological disorders like Parkinson's disease.

The drug pimavanserin (Nuplazid) , an inverse agonist of the 5-HT₂A receptor, is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2][3] While pimavanserin itself is a urea derivative, its core structure features the N-methyl-piperidin-4-yl moiety, highlighting the importance of this scaffold in achieving high affinity and selectivity for the 5-HT₂A receptor.[2][3]

Mechanism of Action: 5-HT₂A Receptor Inverse Agonism

The 5-HT₂A receptor is a Gq/11-coupled GPCR. In its basal state, it can exhibit some level of constitutive activity. Inverse agonists, such as pimavanserin, not only block the binding of the endogenous agonist serotonin but also reduce this basal activity. This leads to a downstream dampening of the phospholipase C (PLC) signaling cascade, resulting in decreased production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and consequently, a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.

Caption: Simplified signaling pathway of the 5-HT₂A receptor and the mechanism of inverse agonism.

By utilizing N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, medicinal chemists can synthesize libraries of compounds to explore the structure-activity relationships (SAR) for 5-HT₂A receptor modulation. The sulfonamide moiety can be elaborated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion: A Versatile Tool for Future Drug Discovery